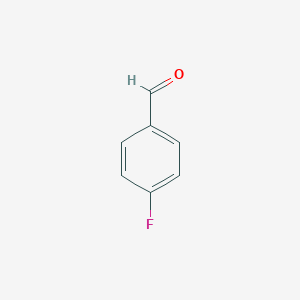

4-Fluorobenzaldehyde

概要

説明

4-Fluorobenzaldehyde (C₇H₅FO) is a fluorinated aromatic aldehyde characterized by a fluorine atom at the para position of the benzaldehyde ring. It is a colorless, volatile liquid with a strong aromatic odor, widely utilized in organic synthesis, medicinal chemistry, and agrochemical research. The para-fluorine substitution enhances its electronic and steric properties, making it a versatile building block for nucleophilic aromatic substitution reactions and reductive alkylation processes . Its applications span the synthesis of fluorinated heterocycles, dyes, fragrances, and bioactive molecules, including KCNQ channel agonists and dihydrofolate reductase inhibitors .

準備方法

Synthetic Routes and Reaction Conditions: 4-Fluorobenzaldehyde can be synthesized through several methods. One common method involves the halogen-exchange reaction, where 4-chlorobenzaldehyde is treated with a fluorinating agent such as potassium fluoride in the presence of a catalyst . This reaction typically occurs under mild conditions and yields high purity this compound.

Industrial Production Methods: Industrial production of this compound often employs the same halogen-exchange method due to its efficiency and cost-effectiveness. Additionally, other methods such as direct chemical oxidation and electrochemical oxidation have been reported . These methods are optimized for large-scale production to meet industrial demands.

化学反応の分析

Chemical Reactions of 4-Fluorobenzaldehyde

This compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The following sections detail these reactions, including mechanisms, reagents used, and major products formed.

Oxidation Reactions

Reaction Overview:

This compound can be oxidized to form 4-fluorobenzoic acid. This reaction typically employs strong oxidizing agents.

Common Reagents:

-

Potassium permanganate

-

Chromium trioxide

Major Product:

-

4-Fluorobenzoic acid

Reduction Reactions

Reaction Overview:

The reduction of this compound yields 4-fluorobenzyl alcohol, a useful compound in various synthetic pathways.

Common Reagents:

-

Sodium borohydride

-

Lithium aluminum hydride

Major Product:

-

4-Fluorobenzyl alcohol

Nucleophilic Substitution Reactions

Reaction Overview:

The fluorine atom in this compound can be substituted with various nucleophiles under appropriate conditions. This reaction is often facilitated by heating or using microwave irradiation.

Common Nucleophiles:

-

Amines (e.g., morpholine, piperidine)

Major Products:

-

Various substituted benzaldehydes depending on the nucleophile used.

Knoevenagel Condensation

Reaction Overview:

This compound participates in Knoevenagel condensation reactions, particularly when reacted with β-ketonitriles and secondary cyclic amines. This reaction often proceeds through an initial condensation followed by nucleophilic substitution.

Mechanism Insights:

-

The product formed from the Knoevenagel condensation is more reactive than the starting material for subsequent nucleophilic substitution due to its electron-withdrawing characteristics .

Synthetic Routes for this compound

Several synthetic methods have been developed for producing this compound:

Halogen-Exchange Reaction

This method involves treating 4-chlorobenzaldehyde with potassium fluoride in the presence of a catalyst at elevated temperatures (190-250°C). This route is efficient and cost-effective for industrial production .

Lewis Acid Catalysis

Another method involves reacting fluorobenzene with a strong Lewis acid (such as aluminum chloride) under carbon monoxide atmosphere at moderate temperatures (45-100°C). This method allows for high yields while minimizing by-products .

科学的研究の応用

Synthesis and Production

4-Fluorobenzaldehyde can be synthesized through various methods, including halogen-exchange reactions and chlorination processes. A notable method involves the catalytic halogen-exchange fluorination of 4-chlorobenzaldehyde, yielding high selectivity and efficiency under solvent-free conditions. This process achieved a yield of 90% with a selectivity of 98% for the target compound .

Another synthetic route utilizes 4-fluorotoluene as a starting material, undergoing chlorination followed by hydrolysis to produce this compound with yields exceeding 77%. This method is characterized by its mild reaction conditions and environmental friendliness, making it suitable for industrial production .

Medicinal Chemistry Applications

This compound is instrumental in the synthesis of biologically active compounds. For instance, it has been used to create thiosemicarbazones that exhibit significant cytotoxic effects against cancer cell lines. One study highlighted the compound (+)-N(1)-4-fluorobenzaldehyde-N(4)-{1-methyl-1-[(1R)-4-methylcyclohexene-3-il]-ethyl}-thiossemicarbazone (4-FTSC), which demonstrated an IC50 value of 18.46 μM against PC-3 prostate cancer cells. The mechanism involved apoptosis through intrinsic pathways, indicating potential for further development as an anticancer agent .

Agrochemical Development

In agrochemistry, this compound serves as an intermediate in the synthesis of herbicides and pesticides. Its incorporation into various chemical frameworks enhances the biological activity of these compounds, improving their efficacy and selectivity against target pests while minimizing environmental impact.

Material Science

The compound is also explored in materials science for developing fluorinated polymers and resins that exhibit enhanced thermal stability and chemical resistance. These materials find applications in coatings, adhesives, and electronic components, where durability is paramount.

Table 1: Synthesis Methods for this compound

作用機序

The mechanism of action of 4-fluorobenzaldehyde largely depends on its chemical reactivity. For instance, in biological systems, it can form Schiff bases with amines, leading to the inhibition of enzyme activity . The aldehyde group is highly reactive, allowing it to participate in various condensation reactions, which are crucial in the synthesis of complex molecules.

類似化合物との比較

Comparison with Similar Compounds

Reactivity in Enzymatic and Catalytic Reactions

4-Fluorobenzaldehyde exhibits distinct reactivity compared to its ortho- and meta-fluoro isomers, as well as non-fluorinated benzaldehyde derivatives:

| Compound | Oxidation Rate by Benzaldehyde Dehydrogenase I (% relative to benzaldehyde) | Selectivity in Yeast-Mediated Reactions |

|---|---|---|

| This compound | 210% | 90% reduction to 4-fluorobenzyl alcohol |

| 3-Fluorobenzaldehyde | 98% | N/A |

| 2-Fluorobenzaldehyde | 41% | 90% carboligation to 2F-PAC |

| Benzaldehyde | 100% (baseline) | N/A |

- Enzymatic Oxidation : The para-fluoro substituent in this compound significantly enhances its oxidation rate by benzaldehyde dehydrogenase I, outperforming both benzaldehyde (100%) and 2-fluorobenzaldehyde (41%) . This is attributed to reduced steric hindrance and favorable electronic effects at the para position.

- Whole-Cell Catalysis : In yeast-mediated transformations, this compound is selectively reduced to 4-fluorobenzyl alcohol (90% selectivity), whereas 2-fluorobenzaldehyde undergoes carboligation with activated acetaldehyde to form 2F-PAC . This highlights the fluorine position’s role in directing reaction pathways.

生物活性

4-Fluorobenzaldehyde (4-FBA) is an aromatic aldehyde with significant biological activity, making it a compound of interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and applications, supported by case studies and relevant research findings.

This compound is characterized by the presence of a fluorine atom at the para position of the benzaldehyde ring. Its molecular formula is C7H5FO, and it has a molecular weight of 126.11 g/mol. The compound is typically synthesized through halogen-exchange reactions or direct fluorination methods, achieving high yields under optimized conditions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin biosynthesis, which suggests potential applications in skin whitening products and fungal infection treatments .

Anticancer Activity

4-FBA has also been investigated for its anticancer properties. In a study involving thiosemicarbazones derived from this compound, significant cytotoxic effects were observed against cancer cell lines. These compounds showed potential as chemotherapeutic agents by inducing apoptosis in cancer cells .

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with biological macromolecules. For instance, it can undergo nucleophilic addition reactions with amino acids and proteins, leading to the formation of stable adducts. This reactivity is crucial for its use in radiolabeling applications, such as in the synthesis of radiotracers for positron emission tomography (PET) imaging .

Case Study 1: Radiolabeling Applications

A significant application of this compound is in the field of molecular imaging. A study utilized 4-[18F]fluorobenzaldehyde for the synthesis of radiolabeled Affibody molecules targeting HER2-positive tumors. The binding affinity of these conjugates was assessed using surface plasmon resonance, revealing that the introduction of this compound did not adversely affect their binding properties .

| Peptide | Reaction Time (min) | Product |

|---|---|---|

| NH2OCH2CO-Arg-Gly-Asp-NH2 | 60 | P1 |

| NH2OCH2CO-Lys-Arg-Gly-Asp-NH2 | 90 | P2 |

| Lys-Arg-Gly-Asp-NH2 | 90 | No product |

This table summarizes the reaction conditions and outcomes for various peptides conjugated with this compound, highlighting its selectivity for aminooxy groups over other functionalities.

Case Study 2: Anticancer Activity

In another investigation, thiosemicarbazones derived from this compound were synthesized and evaluated for their biological activity against several cancer cell lines. The results indicated that these derivatives exhibited notable cytotoxicity, suggesting that modifications to the thiosemicarbazone structure could enhance their therapeutic efficacy against tumors .

Q & A

Basic Questions

Q. What are the key physicochemical properties of 4-fluorobenzaldehyde, and how do they influence its reactivity in organic synthesis?

- Answer : this compound (C₇H₅FO) is a fluorinated aromatic aldehyde with a melting point of -10°C, density of 1.157 g/mL, and molar refractivity of 31.79 . The electron-withdrawing fluorine substituent at the para position enhances electrophilicity at the carbonyl carbon, making it more reactive in nucleophilic additions (e.g., condensations) compared to benzaldehyde. Its low water solubility (immiscible) and moderate logP (1.6) suggest preferential use in organic solvents like ethanol or dichloromethane .

| Key Properties | Value | Relevance in Synthesis |

|---|---|---|

| Boiling Point | 181°C (758 mmHg) | Dictates distillation conditions |

| Molar Refractivity | 31.79 | Indicates polarizability |

| Topological Polar Surface Area | 26.0 Ų | Predicts membrane permeability |

Q. How can researchers confirm the purity and structural identity of this compound using spectroscopic methods?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. In CDCl₃, ¹H NMR shows peaks at δ 7.09–7.14 (m, 2H, aromatic), δ 7.83–7.84 (m, 2H, aromatic), and δ 9.89 (s, 1H, aldehyde proton). ¹³C NMR reveals signals at δ 116.5 (aromatic CH), δ 132.3 (aromatic CH), δ 189.9 (carbonyl C), and δ 168.0 (C-F coupling) . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) can quantify residual reactants, such as unreacted this compound in peptide radiolabeling workflows .

Advanced Research Questions

Q. What methodological challenges arise when using this compound in peptide radiolabeling, and how can they be mitigated?

- Answer : Radiolabeling peptides with ¹⁸F via this compound derivatives (e.g., [¹⁸F]this compound-HYNIC conjugates) faces two key issues:

Low reaction efficiency : Unreacted aldehyde persists even after extended reaction times. Adding 100 mM aniline accelerates imine formation, achieving >95% conversion in 30 minutes .

Binding affinity disruption : Bulky fluorobenzaldehyde-HYNIC tags at Lys27 in exendin-4(9-39) interfere with GLP-1R interactions. Modifying alternative residues (e.g., Lys12) or optimizing linker length can minimize steric hindrance .

Q. How does the fluorine substituent in this compound affect its reactivity in whole-cell catalytic systems compared to other fluorinated analogs?

- Answer : In yeast-mediated PAC (phenylacetylcarbinol) synthesis, this compound exhibits lower reactivity than 2- or 3-fluoro analogs. Competitive ¹³C NMR studies using [U-¹³C] glucose show that this compound produces fewer (F)PACs due to steric and electronic effects. The para-fluorine destabilizes transition states in thiamine diphosphate-dependent enzymatic pathways .

| Fluorinated Benzaldehyde | Relative PAC Yield (%) |

|---|---|

| Unsubstituted | 100 (reference) |

| 2-Fluoro | 85 |

| 3-Fluoro | 92 |

| 4-Fluoro | 63 |

Q. What advanced kinetic tools can quantify the reactivity of this compound in donor-acceptor (D-A) cyclopropane reactions?

- Answer : ¹⁹F NMR spectroscopy is ideal for tracking reaction kinetics. Using α,α,α-trifluorotoluene as an internal standard, the decay of this compound (δ = -114 ppm) and formation of THF derivatives (δ = -118 ppm) are monitored. Rate constants (k) are derived via nonlinear regression of time-dependent concentration data. For example, D-A cyclopropanes with electron-deficient donors exhibit 3× faster reactivity with this compound than phenyl-substituted analogs .

Q. Methodological Considerations

- Handling and Safety : this compound is air-sensitive and flammable (flash point = 134°F). Store under inert gas (N₂/Ar) at <30°C. Use PPE (gloves, goggles) due to irritant properties (H315, H319) .

- Synthetic Optimization : For low-yield reactions (e.g., radiolabeling), optimize temperature (35–55°C) and catalyst loading. Evidence from EP 4 374 877 A2 suggests that higher temperatures (50°C) improve fluorobenzaldehyde incorporation in heterocyclic syntheses .

特性

IUPAC Name |

4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQXIWFBQSVDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0038756 | |

| Record name | 4-Fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-57-4 | |

| Record name | 4-Fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Fluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-FLUOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8681893GA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。